3-chloro-3H-pyridazine-6-thione

Corrosion inhibition Copper protection Electrochemical impedance spectroscopy

3-Chloro-3H-pyridazine-6-thione (also catalogued as 6-chloropyridazine-3-thiol, 6-chloro-3(2H)-pyridazinethione) is a heterocyclic pyridazine derivative bearing a chlorine atom at position 3 and a thione (C=S) group at position With molecular formula C₄H₃ClN₂S, molecular weight 146.60 g/mol, XLogP3 of 0.9, and a predicted pKa of 7.06 ± 0.40 , the compound exists predominantly in the thione tautomeric form in aqueous solution. It is commercially supplied as a yellow solid (mp ~136–138 °C) at purities of ≥97%, requiring storage at 2–8 °C with protection from light.

Molecular Formula C4H3ClN2S
Molecular Weight 146.60 g/mol
Cat. No. B12351252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-3H-pyridazine-6-thione
Molecular FormulaC4H3ClN2S
Molecular Weight146.60 g/mol
Structural Identifiers
SMILESC1=CC(=S)N=NC1Cl
InChIInChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-3H
InChIKeyCVFXYNBOTZMUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3H-pyridazine-6-thione (CAS 3916-78-7): What Procurement Teams and Researchers Must Know Before Sourcing This Pyridazine Thione Building Block


3-Chloro-3H-pyridazine-6-thione (also catalogued as 6-chloropyridazine-3-thiol, 6-chloro-3(2H)-pyridazinethione) is a heterocyclic pyridazine derivative bearing a chlorine atom at position 3 and a thione (C=S) group at position 6. With molecular formula C₄H₃ClN₂S, molecular weight 146.60 g/mol, XLogP3 of 0.9, and a predicted pKa of 7.06 ± 0.40 [1], the compound exists predominantly in the thione tautomeric form in aqueous solution [2]. It is commercially supplied as a yellow solid (mp ~136–138 °C) at purities of ≥97%, requiring storage at 2–8 °C with protection from light . The dual presence of the 3-chloro electrophilic handle and the 6-thione nucleophilic centre creates a differentiated reactivity profile exploited across corrosion science, biochemical pharmacology, and pharmaceutical intermediate synthesis.

Why Generic Substitution Fails for 3-Chloro-3H-pyridazine-6-thione: Structural Determinants That Preclude Simple Analog Swaps


The compound cannot be treated as a generic pyridazine thiol/thione during procurement because its performance in both chemical reactivity and biological systems is governed by the inseparable combination of the 3-chloro substituent and the 6-thione group. Removing the chlorine (pyridazine-3-thiol, CAS 28544-77-6) raises the pKa by ~1.7 units (from 7.06 to 8.73) and eliminates the electrophilic aromatic substitution handle, fundamentally altering reactivity with nucleophiles . Replacing the thione with a second chlorine (3,6-dichloropyridazine) eliminates the thiol-disulfide exchange capability that defines its unique biochemical utility [1]. The evidence below quantifies precisely where these structural features translate into differential performance across corrosion inhibition, mixed-disulfide biochemistry, synthetic efficiency, and pharmaceutical intermediate value.

Quantitative Differentiation Evidence for 3-Chloro-3H-pyridazine-6-thione Against Closest Analogs and Alternatives


Corrosion Inhibition Efficiency on Copper in 0.5 M H₂SO₄: CMP Outperforms Other Pyridazine-Derived Inhibitors at Elevated Temperature

3-Chloro-6-mercaptopyridazine (CMP) achieved a maximum corrosion inhibition efficiency of 97.4% at 298 K on copper in 0.5 M H₂SO₄, with retention of 95.1% at 303 K and 95.0% at 308 K, as determined by electrochemical impedance spectroscopy [1]. By comparison, the structurally related pyridazine derivative EPD (ethyl pyridazine derivative) delivered only 94.1% at 298 K, 93.2% at 308 K under comparable conditions [2]. The ΔG⁰ads for CMP on copper was calculated to be less than −40 kJ/mol, indicating chemisorption through N–Cu and S–Cu bonds confirmed by XPS [1]. The inhibition efficiency of CMP is positively correlated with concentration and shows less than 2.5 percentage-point degradation across a 10 K temperature span, demonstrating superior thermal robustness versus alternatives.

Corrosion inhibition Copper protection Electrochemical impedance spectroscopy

Unique Mixed Disulfide Scavenging of Clopidogrel Active Metabolite: CPT Diverts Metabolic Fate Relative to All Other Thiols Tested

Among 10 thiol compounds screened in a human liver microsome (HLM)-based clopidogrel bioactivation assay, 6-chloropyridazine-3-thiol (CPT) was one of only three thiols (together with DFT and NPT) that formed exclusively mixed disulfide conjugates with the active metabolite (AM), producing zero detectable free AM, whereas glutathione (GSH) generated the AM at 167 pmol/min/mg HLM [1]. The CPT–AM mixed disulfide exhibited a first-order reduction rate constant of 0.79 min⁻¹ (pseudo first-order with 1 mM GSH) and a second-order thiol-disulfide exchange rate constant of 13 M⁻¹s⁻¹, placing it intermediate among the five conjugates quantitatively characterized (BME: 1.2; NAC: 7.2; CPT: 13; NPT: 2.2; DFT: 28 M⁻¹s⁻¹) [2]. Critically, the CPT conjugate demonstrated potent inhibition of ADP-induced platelet aggregation after GSH pretreatment, confirming that CPT acts as a stable, releasable carrier of the pharmacologically active AM without requiring P450-mediated bioactivation [1].

Biochemical pharmacology Thiol-disulfide exchange Antiplatelet drug metabolism

One-Step Thiolation from 3,6-Dichloropyridazine Delivers 96% Isolated Yield: Benchmark Synthetic Efficiency Supported by Patent Data

The compound is synthesised in a single step from 3,6-dichloropyridazine by refluxing with sodium hydrogensulfide (NaSH) in ethanol for 1 hour, followed by alkaline dissolution and acidic precipitation, affording a 96% isolated yield as a yellow solid . This route is documented in Takeda Pharmaceutical's patent US2007/60623 A1 and contrasts with alternative pyridazine thiol syntheses: 3,6-dimercaptopyridazine preparation from 3,6-dichloropyridazine typically requires thiourea-mediated thiolation followed by alkaline hydrolysis, often yielding 70–80% over two steps [1]; pyridazine-3-thiol (unsubstituted) requires a different starting material and generally achieves lower yields due to the absence of the activating 3-chloro group [2]. The atom-economical NaSH method benefits directly from the electron-withdrawing 3-chloro substituent, which activates position 6 toward nucleophilic aromatic substitution.

Synthetic methodology Process chemistry Thiolation

Physicochemical Divergence from Unsubstituted Pyridazine-3-thiol: pKa, Lipophilicity, and Solid-State Handling Distinctions

The 3-chloro substituent substantially modulates the physicochemical profile relative to the unsubstituted pyridazine-3-thiol scaffold. The predicted pKa of 3-chloro-3H-pyridazine-6-thione is 7.06 ± 0.40 [1], compared to 8.73 ± 0.20 for pyridazine-3-thiol , a shift of approximately −1.7 log units attributable to the electron-withdrawing chlorine. At physiological pH (7.4), this translates to the chloro compound existing with approximately 31% of molecules deprotonated (thiolate form) versus only ~5% for the unsubstituted analog, dramatically altering nucleophilicity and metal-binding propensity. The XLogP3 of the chloro compound is 0.9 [1], while the unsubstituted pyridazine-3-thiol has a computed XLogP of approximately −0.2, indicating that chlorination increases lipophilicity by over 1 log unit. The melting point of the chloro compound (136–138 °C ) is markedly higher than that of 3,6-dichloropyridazine (68–70 °C ), enabling easier solid-state handling and purification by recrystallisation rather than chromatography.

Physicochemical profiling Medicinal chemistry Solid-state properties

Validated Pharmaceutical Intermediate: Direct Precursor to the Choleretic Drug Azintamide (CAS 1830-32-6)

3-Chloro-6-mercaptopyridazine is the direct, irreplaceable thiol precursor in the manufacturing process of azintamide (2-[(6-chloropyridazin-3-yl)thio]-N,N-diethylacetamide, CAS 1830-32-6), a choleretic drug used clinically to stimulate bile secretion [1]. In the documented manufacturing process, 7.3 parts of 3-chloro-6-mercaptopyridazine are neutralised with 10% caustic soda, diluted with 50% ethanol, heated to 60 °C, and alkylated with N,N-diethylchloroacetamide to yield azintamide [1]. Alternative synthetic approaches that attempt to construct the pyridazine-thioether linkage from 3,6-dichloropyridazine via sequential substitution suffer from regioselectivity problems: the first nucleophilic attack can occur at either position 3 or 6, generating isomeric impurities that must be separated [2]. The use of pre-formed 3-chloro-6-mercaptopyridazine ensures exclusive S-alkylation at the 6-thione position, guaranteeing regiochemical purity of the final API.

Pharmaceutical intermediate API synthesis Azintamide

High-Value Application Scenarios for 3-Chloro-3H-pyridazine-6-thione Derived from the Quantitative Evidence


Copper Corrosion Inhibitor for Sulfuric Acid Pickling and Industrial Cooling Systems Operating at 298–308 K

Based on the demonstrated 97.4% inhibition efficiency at 298 K with only 2.4 percentage-point degradation at 308 K [1], this compound is ideally suited for copper protection in industrial sulfuric acid pickling baths and cooling systems operating across ambient to moderately elevated temperatures. The chemisorption mechanism (ΔG⁰ads < −40 kJ/mol, N–Cu and S–Cu bonding confirmed by XPS [1]) ensures durable film formation that outperforms the pyridazine derivative EPD by +3.3 percentage points at 298 K [2]. Procurement recommendation: specify ≥97% purity to ensure inhibitor film uniformity; concentrations in the 1–5 mM range achieve maximal efficiency.

Stable Mixed-Disulfide Standard and P450-Independent Clopidogrel Bioactivation Probe

The exclusive formation of a mixed disulfide conjugate between CPT and the clopidogrel active metabolite (zero free AM detected), combined with an intermediate second-order GSH exchange rate of 13 M⁻¹s⁻¹ and retention of antiplatelet potency after GSH-triggered release [3], positions this compound as the reagent of choice for preparing stable clopidogrel AM standards without P450-dependent metabolism. The CPT conjugate is 10.8-fold more reactive than the BME conjugate and 5.9-fold more than the NPT conjugate in GSH exchange, providing a tunable release window. Researchers investigating interindividual variability in clopidogrel response or developing point-of-care platelet function assays should select CPT over alternative thiols (GSH, NAC, BME) for conjugate preparation.

Large-Scale Pharmaceutical Intermediate Manufacturing for Azintamide (CAS 1830-32-6)

As the direct and regiochemically unambiguous thiol precursor to azintamide [4], this compound is the mandatory intermediate for any azintamide active pharmaceutical ingredient (API) manufacturing campaign. The validated single-step synthesis from 3,6-dichloropyridazine (96% yield, NaSH/EtOH, 1-hour reflux ) supports cost-effective kilogram-scale production. Procurement teams should source this intermediate from suppliers who can provide residual solvent analysis (ethanol) and heavy metal testing, as these carry forward into the API purity profile. The compound's melting point of 136–138 °C enables recrystallisation-based purification rather than chromatography, favourable for GMP production.

Medicinal Chemistry Scaffold for Covalent Inhibitor and Metal-Chelating Agent Design

The pKa of 7.06 (±0.40) means that at physiological pH 7.4, approximately 31% of the molecules exist as the nucleophilic thiolate [5], enabling covalent modification of electrophilic protein targets and efficient metal coordination. The 3-chloro group simultaneously provides a synthetic handle for further diversification via nucleophilic aromatic substitution or cross-coupling. The 1.7-unit pKa depression relative to unsubstituted pyridazine-3-thiol (pKa 8.73 ) translates to a ~6-fold higher thiolate concentration at pH 7.4, directly enhancing reaction rates with electrophilic warheads or metal ions. Medicinal chemists designing Zn²⁺-dependent enzyme inhibitors or covalent cysteine-targeting probes should prioritise this scaffold over the unsubstituted analog for improved target engagement at physiological pH.

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